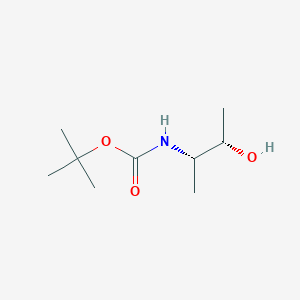
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-β-hydroxyasparagine and is mainly used as a building block for the synthesis of various peptides and proteins.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of various peptides and proteins. It helps in the formation of the desired stereochemistry of the final product.
Effets Biochimiques Et Physiologiques
There are no reported biochemical or physiological effects of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. This compound is mainly used as a building block for the synthesis of various peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol in lab experiments is its ability to act as a chiral auxiliary in the synthesis of various peptides and proteins. This compound helps in the formation of the desired stereochemistry of the final product. However, the main limitation of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. Some of these include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The study of the mechanism of action of this compound in the synthesis of various peptides and proteins.
3. The exploration of new applications of this compound in the field of medicinal chemistry.
4. The study of the potential therapeutic applications of this compound.
5. The development of new chiral building blocks for the synthesis of peptides and proteins.
Conclusion:
In conclusion, (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is an important chiral building block for the synthesis of various peptides and proteins. It has several potential applications in the field of medicinal chemistry. Although the mechanism of action of this compound is not well understood, it has been extensively studied for its potential use in the synthesis of various peptides and proteins. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is achieved by the reaction between N-Boc-L-asparagine and diethyl tartrate in the presence of sodium hydride. The reaction proceeds via a Michael addition reaction, which results in the formation of the desired product.
Applications De Recherche Scientifique
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol has been extensively studied for its potential use in the synthesis of various peptides and proteins. This compound is mainly used as a chiral building block for the preparation of asparagine-containing peptides and proteins. It has also been used in the synthesis of glycopeptides, which are important for the study of protein-protein interactions.
Propriétés
Numéro CAS |
157394-45-1 |
|---|---|
Nom du produit |
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
Clé InChI |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C)O)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



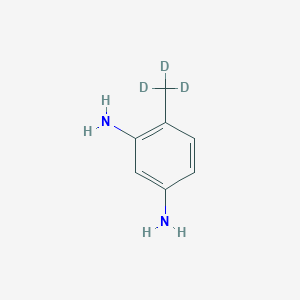
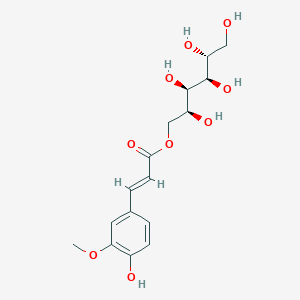
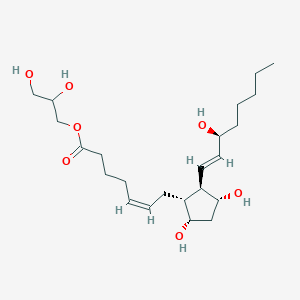
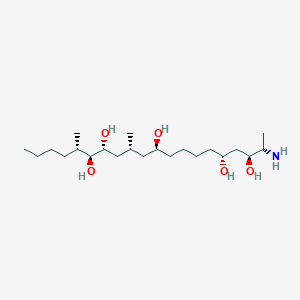
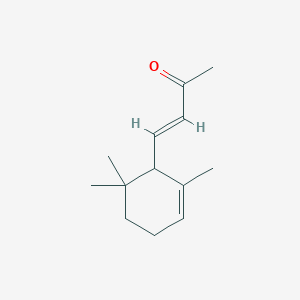
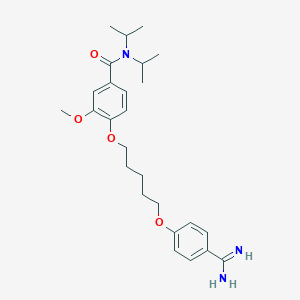
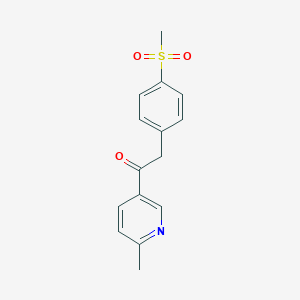
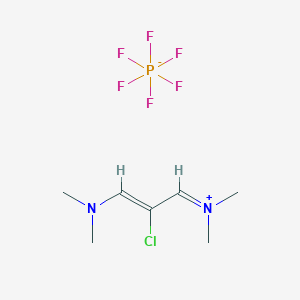
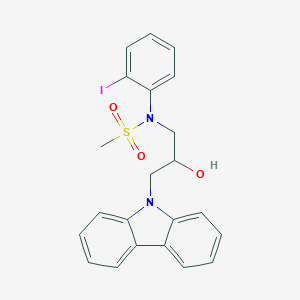
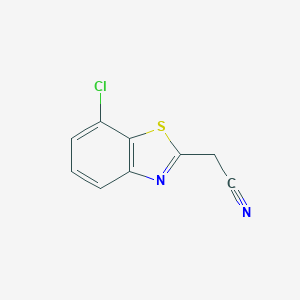
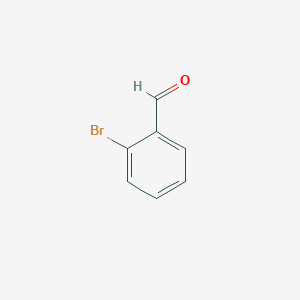
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
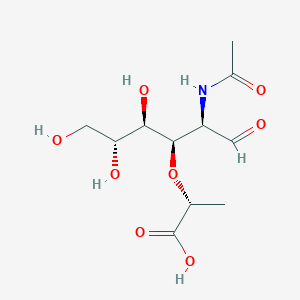
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)